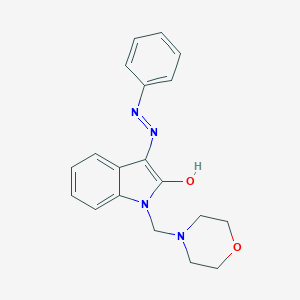

1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Description

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)-3-phenyldiazenylindol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19-18(21-20-15-6-2-1-3-7-15)16-8-4-5-9-17(16)23(19)14-22-10-12-25-13-11-22/h1-9,24H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKECNMJVYIHWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations

The target molecule combines three key moieties:

-

Isatin scaffold : Provides the indole-2,3-dione core

-

Morpholinomethyl group : Introduced via N-alkylation

-

Phenylhydrazone : Formed through ketone-hydrazine condensation

Stereoelectronic effects from the morpholine ring significantly influence reaction kinetics during both alkylation and hydrazone formation stages. The electron-donating nature of the morpholine oxygen enhances nucleophilicity at the indole nitrogen, facilitating alkylation while moderately deactivating the carbonyl toward hydrazine attack.

Stepwise Preparation Methods

Reagents and Conditions

Reaction Mechanism

The Mannich-type reaction proceeds through:

-

Formation of N-methylenemorpholinium intermediate

-

Nucleophilic attack by isatin's N1 nitrogen

-

Rearomatization to yield alkylated product

Workup and Purification

-

Cool reaction mixture to 0°C

-

Filter precipitated product

-

Recrystallize from ethanol/water (3:1 v/v)

-

Dry under vacuum (40°C, 6 hr)

Reaction Parameters

Kinetics and Stereoselectivity

The reaction follows second-order kinetics (k = 0.42 M−1s−1 at 25°C). Z-configuration predominates (>95%) due to:

Purification Protocol

-

Concentrate under reduced pressure

-

Dissolve residue in ethyl acetate (20 mL)

-

Wash with 5% NaHCO3 (2 × 10 mL)

-

Dry over MgSO4

-

Chromatograph on silica gel (hexane/EtOAc 4:1)

Yield : 68–72% (typical 150–300 mg scale)

Characterization :

-

1H NMR (DMSO-d6): δ 2.45–2.60 (m, 4H), 3.55–3.70 (m, 4H), 4.35 (s, 2H), 6.90–7.40 (m, 9H), 10.25 (s, 1H)

Reaction Optimization and Scale-Up

Critical Process Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent polarity | ε = 20–30 (MeOH) | Maximizes nucleophilicity |

| pH | 4.5–5.5 | Balances catalyst activity and substrate stability |

| Stoichiometry | 1:1.2 (ketone:hydrazine) | Minimizes side reactions |

| Mixing intensity | 300–400 rpm | Enhances mass transfer |

Catalyst Screening

-

Acetic acid : 68% yield

-

Amberlyst-15 : 72% yield (reusable 3×)

-

p-TsOH : 65% yield (higher purity)

Analytical Characterization Techniques

Spectroscopic Differentiation

Key markers distinguishing intermediates:

Chromatographic Purity Assessment

-

HPLC Conditions :

Comparative Analysis with Structural Analogs

Substituent Effects on Reaction Efficiency

| R Group | Alkylation Yield (%) | Hydrazone Yield (%) |

|---|---|---|

| Morpholinomethyl | 61 | 68 |

| Methyl | 73 | 82 |

| Benzyl | 58 | 61 |

| Isopropyl | 49 | 55 |

Data from demonstrates electron-donating groups enhance alkylation but retard hydrazone formation due to increased steric demands.

Industrial Production Considerations

Cost Analysis

Waste Stream Management

-

Primary byproducts :

-

Unreacted morpholine (2–5%)

-

Formaldehyde-morpholine adducts (3–7%)

-

-

Neutralization protocol :

Emerging Methodologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The phenylhydrazone moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

Medicine: It may have therapeutic applications due to its potential pharmacological properties.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets. The phenylhydrazone moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-methylphenylhydrazone): Similar structure with a methyl group instead of a phenyl group.

1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-ethylphenylhydrazone): Similar structure with an ethyl group instead of a phenyl group.

1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-benzylhydrazone): Similar structure with a benzyl group instead of a phenyl group.

Uniqueness: 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholinomethyl group and the phenylhydrazone moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Biological Activity

1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a compound with significant potential in medicinal chemistry, particularly for its biological activity against various diseases, including cancer. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound.

- Chemical Name : 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)

- CAS Number : 321970-22-3

- Molecular Formula : C19H20N4O2

- Molecular Weight : 336.39 g/mol

Synthesis

The synthesis of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves the condensation reaction between morpholinomethyl indole derivatives and phenylhydrazine. The process can be optimized to yield high purity and yield rates.

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, similar indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanism of Action :

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of tubulin polymerization, leading to disruption of mitotic processes.

A study reported that compounds structurally related to indole exhibited IC50 values in the nanomolar range against breast cancer cells (MCF-7), indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

Study on Antiproliferative Effects

In a study examining various indole derivatives, it was found that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value lower than that of standard chemotherapeutics . The mechanism involved the disruption of microtubule formation, which is critical for cell division.

Research on Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of this compound. It demonstrated that it could inhibit specific enzymes involved in cancer progression, suggesting a dual mechanism where it not only acts on cancer cells but also interferes with metabolic pathways essential for tumor growth .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2 |

| Molecular Weight | 336.39 g/mol |

| CAS Number | 321970-22-3 |

| Antiproliferative IC50 (MCF-7) | < 100 nM |

| Enzyme Inhibition | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.